

Application Notes and Protocols: (S,S)-TsDPEN Catalyzed Asymmetric Transfer Hydrogenation

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Compound of Interest

Compound Name: (S,S)-TsDPEN

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Introduction

Asymmetric transfer hydrogenation (ATH) is a powerful and economical method for the synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical, agrochemical, and fragrance industries. Among the various catalysts developed for this transformation, the ruthenium-based complex, RuCl₂-INVALID-LINK--, stands out for its high efficiency, selectivity, and broad substrate scope. This document provides detailed application notes and experimental protocols for the use of **(S,S)-TsDPEN** catalyzed asymmetric transfer hydrogenation of ketones and imines.

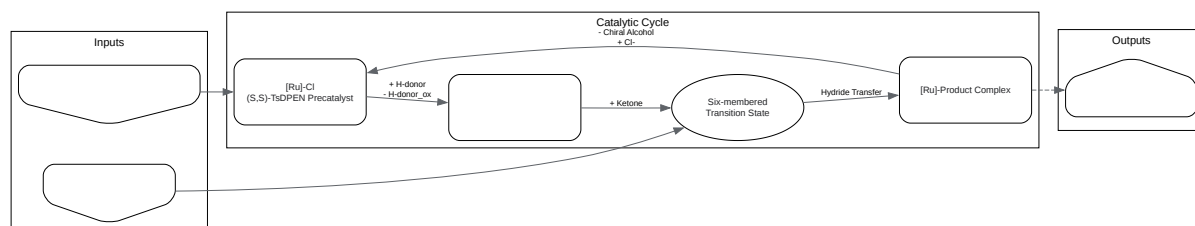
Catalyst and Ligand

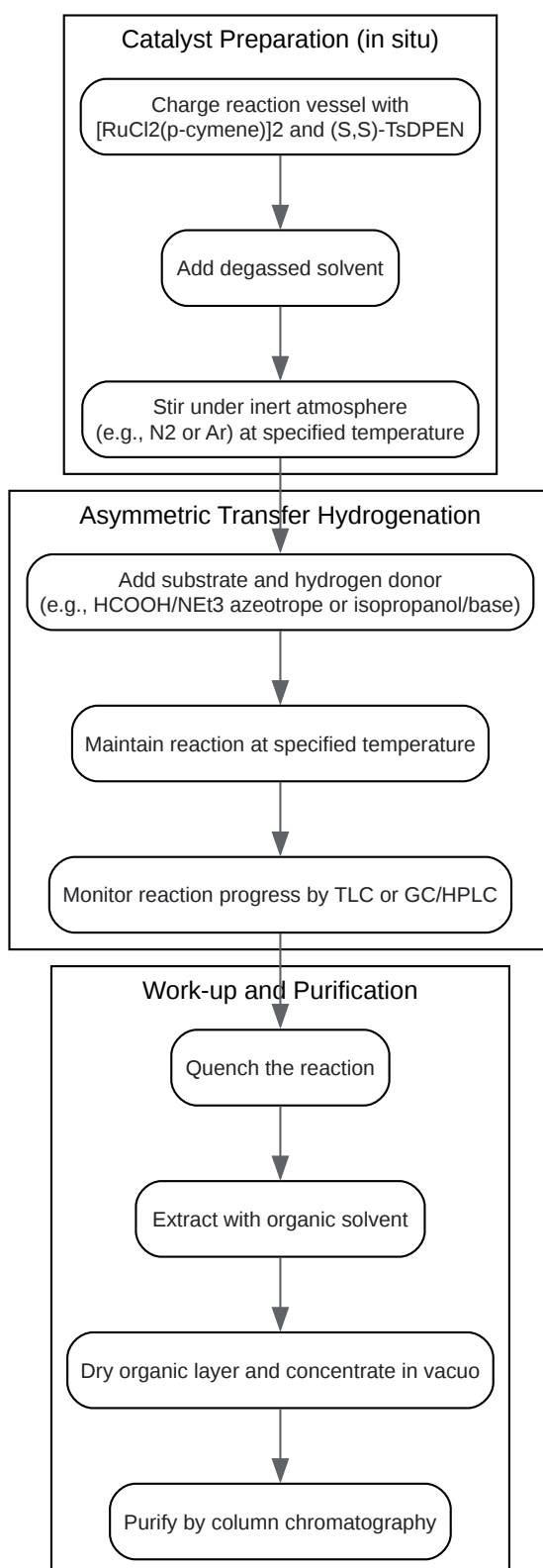
The catalyst system typically consists of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral ligand (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, commonly known as **(S,S)-TsDPEN**. The active catalyst can be prepared in situ or used as a pre-formed complex. The chirality of the product is determined by the chirality of the diamine ligand. The **(S,S)-TsDPEN** ligand consistently yields the (S)-alcohol from prochiral ketones.

Reaction Mechanism

The accepted mechanism for the asymmetric transfer hydrogenation of ketones by Ru-TsDPEN catalysts involves an outer-sphere process. The reaction proceeds through a six-membered

transition state where the hydride is transferred from a ruthenium-hydride species to the carbonyl carbon of the substrate. The N-H proton of the ligand is believed to participate in this process, contributing to the high enantioselectivity observed. For imines, the reaction often requires acidic conditions to protonate the imine, which then undergoes hydrogenation.^[1] A key feature of this catalytic system is the CH/ π interaction between the η^6 -p-cymene ligand and the substrate, which plays a crucial role in stabilizing the favorable transition state.^[1]





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References

- 1. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η^6 -p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
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